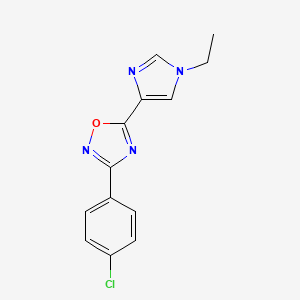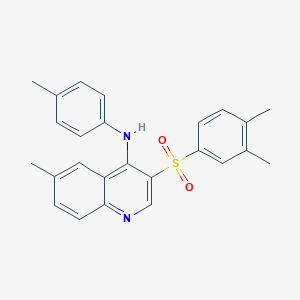![molecular formula C15H18N4O4S B6462737 5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide CAS No. 2549014-91-5](/img/structure/B6462737.png)
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide, also known as 5-IMB, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is a derivative of imidazole, an organic compound with a five-membered ring structure that is found in many biological compounds. 5-IMB is of particular interest due to its ability to interact with a variety of biological molecules, including proteins and enzymes.
Scientific Research Applications
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide has been studied for a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions, as an inhibitor of enzyme activity, and as a tool to probe the structure and function of proteins. It has also been used to study the molecular basis of disease and to develop potential therapeutics. Furthermore, this compound has been used to study the structure and function of membrane proteins, and to study the structure of proteins involved in signal transduction pathways.
Mechanism of Action
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide is believed to interact with proteins and enzymes through a variety of mechanisms. It is thought to interact with the active site of enzymes, preventing them from performing their normal functions. It is also thought to interact with proteins by forming non-covalent bonds, such as hydrogen bonds and van der Waals interactions. Furthermore, this compound is believed to interact with amino acid side chains, disrupting the normal structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphatases. It has also been shown to inhibit the activity of several proteins, including G-protein coupled receptors and ion channels. Furthermore, this compound has been shown to modulate the activity of several signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and it is stable in a variety of conditions. Furthermore, it is able to interact with a variety of biological molecules, making it a useful tool for studying protein structure and function. However, this compound is not suitable for use in vivo experiments due to its potential toxicity.
Future Directions
The potential applications of 5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide are still being explored. One potential direction is the development of new therapeutics based on its ability to interact with proteins and enzymes. Another potential direction is the development of new tools for studying protein structure and function. Additionally, this compound could be used to study the molecular basis of disease and to develop new strategies for drug delivery. Finally, this compound could be used to develop new methods for studying membrane proteins and signal transduction pathways.
Synthesis Methods
5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide can be synthesized from a variety of starting materials. One of the most common methods is the reaction of imidazole with methylsulfonylchloride, followed by reaction with 2-methoxybenzamide. This method is relatively simple and has been used in several studies. Another method involves the reaction of imidazole with a methylsulfonylchloride followed by reaction with a 1,3-diketone. This method is more complex and has been used in fewer studies.
properties
IUPAC Name |
5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-14-3-2-12(6-13(14)15(16)20)24(21,22)19-8-11(9-19)7-18-5-4-17-10-18/h2-6,10-11H,7-9H2,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAJCUPSONXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462658.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6462676.png)

![3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6462692.png)
![N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine](/img/structure/B6462699.png)
![4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6462700.png)
![3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B6462714.png)
![6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6462722.png)
![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)-N-(2-phenylethyl)piperazine-1-carboxamide](/img/structure/B6462731.png)
![2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine](/img/structure/B6462732.png)
![2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462741.png)

![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462759.png)